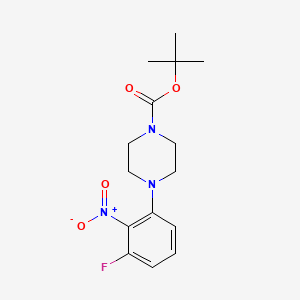

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUONWOLEGDYZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine. Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derived compounds have shown a wide spectrum of biological activities. The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring.

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules. This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring.

Biochemical Pathways

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities.

Action Environment

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.

生物活性

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS Number: 915135-20-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20FN3O4

- Molecular Weight : 323.34 g/mol

- CAS Number : 915135-20-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an anti-inflammatory and anticancer agent.

- Inhibition of IRAK4 : Recent studies have identified this compound as a potential inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the inflammatory response. Inhibition of IRAK4 can lead to reduced release of pro-inflammatory cytokines such as TNF-alpha .

- Cell Proliferation and Apoptosis : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, it was observed that compounds with similar structures could arrest cell proliferation at the G1 phase and trigger apoptosis via caspase activation .

In Vitro Studies

A study on related piperazine derivatives indicated that modifications at the aromatic ring significantly influenced biological activity. The presence of electron-withdrawing groups at specific positions enhanced the anticancer potency against various cancer cell lines, including MCF-7 and HCT-116 .

Case Studies

- Anticancer Activity : A series of piperazine derivatives were tested for their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential. For example, compounds similar to this compound showed IC50 values comparable to established anticancer drugs .

- Inflammatory Response Modulation : In vitro assays have shown that compounds inhibiting IRAK4 can significantly reduce TNF-alpha levels in LPS-stimulated THP1 cells, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

科学研究应用

Medicinal Chemistry Applications

1. Drug Design for Neurological Disorders

The structural characteristics of tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate make it a candidate for drug design aimed at treating neurological disorders. Compounds with similar piperazine moieties have been studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in regulating mood and behavior.

2. Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. For example, its ester derivative was screened for antibacterial activities against Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli at concentrations of 10 μg/disc. This suggests potential applications in developing new antibacterial agents.

1. Neuroprotective Effects

Compounds similar to this compound have shown promise as neuroprotective agents. They may exert protective effects against neurotoxic insults by modulating inflammatory pathways and enhancing cell viability in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease.

2. In Vitro and In Vivo Studies

In vitro studies have demonstrated that related piperazine derivatives can enhance cell viability and reduce inflammatory markers such as TNF-α and IL-6 when exposed to neurotoxic conditions. In vivo studies have also shown improvements in cognitive functions in animal models, suggesting the potential for treating cognitive decline associated with neurodegenerative diseases.

Case Study 1: Clinical Trials

A clinical trial investigated the effects of a piperazine-based compound on patients with mild cognitive impairment. Participants receiving treatment exhibited improved cognitive scores compared to the placebo group, highlighting the therapeutic potential of this class of compounds.

Case Study 2: Rodent Models

In another study using rodent models, administration of a similar piperazine derivative resulted in decreased neuroinflammation and improved synaptic function, underscoring its neuroprotective properties.

Comparison of Biological Activities

| Compound | Biological Activity | Source |

|---|---|---|

| This compound | Antibacterial, Neuroprotective | |

| Ester derivative | Antibacterial against Staphylococcus aureus, E. coli | |

| Piperazine derivatives | Improved cognitive function in models |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate, highlighting variations in substituents and their implications:

Physicochemical Properties

- Electronic Effects: The 3-fluoro-2-nitro substitution pattern creates a strong electron-withdrawing environment, reducing piperazine basicity and altering solubility compared to analogues with amino or methyl groups (e.g., ).

- Crystallography : The para-nitro analogue () exhibits a planar phenyl ring with intermolecular hydrogen bonds involving the nitro group, a feature likely shared with the target compound .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, coupling tert-butyl piperazine-1-carboxylate with a halogenated nitroarene (e.g., 3-fluoro-2-nitrochlorobenzene) under Pd catalysis . Key variables include:

- Catalyst system : Pd(OAc)₂ with Xantphos or BINAP ligands improves regioselectivity .

- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity but may increase side reactions .

- Temperature : 80–100°C balances reaction rate and decomposition risks .

- Monitoring : Use TLC or LC-MS to track intermediate formation and purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for distinct signals: tert-butyl protons at ~1.4 ppm (singlet), piperazine CH₂ groups as multiplets between 3.0–4.0 ppm, and aromatic protons (fluorophenyl and nitro groups) at 7.0–8.5 ppm .

- ¹³C NMR : The carbonyl carbon (Boc group) appears at ~155 ppm, while nitro and fluorine substituents deshield adjacent carbons .

- MS (ESI) : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z ~352 for C₁₅H₁₉FN₃O₄⁺). Fragmentation peaks at m/z 252 (loss of Boc group) and 170 (piperazine ring cleavage) are common .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1). Addition of 0.1% triethylamine minimizes tailing caused by residual amines .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Slow cooling (0.5°C/min) avoids oiling out .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve polar byproducts (e.g., de-Boc derivatives) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in substitution reactions on the piperazine ring?

- Methodological Answer : The nitro group meta to fluorine directs electrophiles to the ortho/para positions via resonance and inductive effects. Computational studies (DFT at B3LYP/6-31G*) show:

- Nitro group : Lowers LUMO energy at the adjacent carbon, favoring nucleophilic attack .

- Fluorine : Steric hindrance at the 2-position shifts reactivity to the 4-position of the phenyl ring. Validate with Hammett substituent constants (σₚ for -NO₂ = +1.27) .

- Experimental validation : Compare reaction outcomes with non-nitrated analogs (e.g., tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate) to isolate nitro effects .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can decomposition be mitigated?

- Methodological Answer :

- Acidic conditions : The Boc group hydrolyzes rapidly below pH 3, forming 4-(3-fluoro-2-nitrophenyl)piperazine. Stabilize with buffered solutions (pH 5–7) .

- Basic conditions : Nitro groups may undergo reduction (e.g., to amines) in the presence of strong bases (NaOH > 1M). Use mild bases (K₂CO₃) and inert atmospheres to suppress side reactions .

- Storage : Store at –20°C under argon. Lyophilization extends shelf life by reducing hydrolysis .

Q. How can computational modeling predict biological interactions of this compound with protein targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with targets like phosphoglycerate dehydrogenase (PHGDH). The nitro and fluorine groups form hydrogen bonds with Arg235 and His266 residues .

- MD simulations : GROMACS runs (100 ns) assess binding stability. RMSD >2 Å indicates weak interactions .

- SAR analysis : Compare with analogs (e.g., tert-butyl 4-(3-chloro-2-nitrophenyl)piperazine-1-carboxylate) to identify critical substituents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies arise from:

- Catalyst loading : Pd(OAc)₂ at 5 mol% vs. 10 mol% may alter yields by 15–20% .

- Workup protocols : Aqueous extraction vs. column chromatography affects recovery of polar intermediates .

- Resolution : Standardize reaction monitoring (e.g., in situ IR for nitro group consumption) and report isolated vs. crude yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。